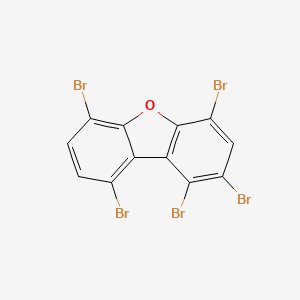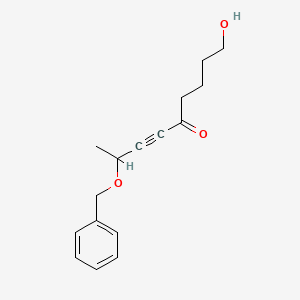
3,3'-Dimethoxy-4,4'-dimethyl-2,2'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Dimethoxy-4,4’-dimethyl-2,2’-bithiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing sulfur atoms, and they are known for their stability and versatility in various chemical reactions. This particular compound is characterized by the presence of methoxy and methyl groups attached to the bithiophene core, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethoxy-4,4’-dimethyl-2,2’-bithiophene typically involves the reaction between 3,3’-dibromothiophene and sodium methylate in methanol, in the presence of potassium iodide and copper oxide. This reaction yields 3-bromo-4-methoxythiophene as a major product, which is then transformed into 4,4’-dimethoxy-3,3’-bithiophene using palladium acetate as a catalyst and agarose as a ligand . The reaction conditions are mild, and the yield is acceptable at around 20% .
Industrial Production Methods
While specific industrial production methods for 3,3’-Dimethoxy-4,4’-dimethyl-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
3,3’-Dimethoxy-4,4’-dimethyl-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or alkyl groups to the thiophene rings.
科学的研究の応用
3,3’-Dimethoxy-4,4’-dimethyl-2,2’-bithiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of optoelectronic materials due to its favorable electronic properties.
作用機序
The mechanism by which 3,3’-Dimethoxy-4,4’-dimethyl-2,2’-bithiophene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of methoxy and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include electron transfer processes and interactions with cellular membranes, contributing to its biological and electronic properties.
類似化合物との比較
Similar Compounds
3,3’-Dimethoxy-2,2’-bithiophene: Lacks the methyl groups, which can affect its reactivity and applications.
4,4’-Dimethoxy-3,3’-bithiophene: Similar structure but different substitution pattern, leading to variations in chemical behavior.
2,2’-Bithiophene: The simplest bithiophene derivative, used as a building block for more complex compounds.
Uniqueness
3,3’-Dimethoxy-4,4’-dimethyl-2,2’-bithiophene is unique due to the specific arrangement of methoxy and methyl groups, which can enhance its stability and reactivity in certain chemical reactions. This makes it a valuable compound for the synthesis of advanced materials and for research in various scientific fields.
特性
CAS番号 |
193332-69-3 |
|---|---|
分子式 |
C12H14O2S2 |
分子量 |
254.4 g/mol |
IUPAC名 |
3-methoxy-2-(3-methoxy-4-methylthiophen-2-yl)-4-methylthiophene |
InChI |
InChI=1S/C12H14O2S2/c1-7-5-15-11(9(7)13-3)12-10(14-4)8(2)6-16-12/h5-6H,1-4H3 |
InChIキー |
KUCMGAMZZBRQHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1OC)C2=C(C(=CS2)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


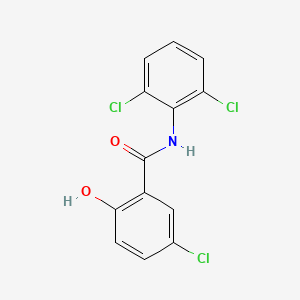
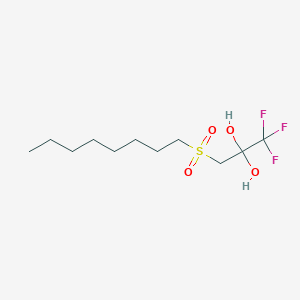
![(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one](/img/structure/B12575068.png)
![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)
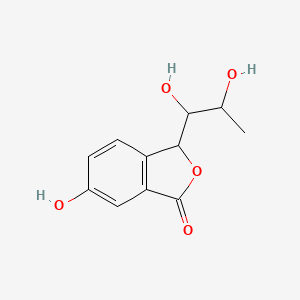
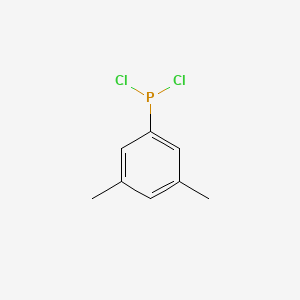
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)

![1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12575101.png)
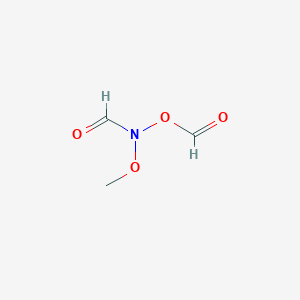
![1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]](/img/structure/B12575111.png)
